Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester
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Overview
Description
Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including ester, ketone, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester typically involves esterification reactions. One common method is the reaction of hexanoic acid with an appropriate alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester involves interactions with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The aromatic ring may also engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 2-ethyl ester: Lacks the ketone and aromatic groups, making it less reactive in certain chemical reactions.
Cyclohexanone derivatives: Similar in structure but may lack the ester group, affecting their reactivity and applications.
Aromatic esters: Share the ester and aromatic functionalities but differ in the specific substituents and overall structure.
Uniqueness
Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester is unique due to its combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications in various fields.
Properties
CAS No. |
72619-67-1 |
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Molecular Formula |
C23H32O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[5,5-dimethyl-2-(2-methylphenyl)-3-oxocyclohexen-1-yl] 2-ethylhexanoate |
InChI |
InChI=1S/C23H32O3/c1-6-8-12-17(7-2)22(25)26-20-15-23(4,5)14-19(24)21(20)18-13-10-9-11-16(18)3/h9-11,13,17H,6-8,12,14-15H2,1-5H3 |
InChI Key |
VJFJACJIOWRZAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=C(C(=O)CC(C1)(C)C)C2=CC=CC=C2C |
Origin of Product |
United States |
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